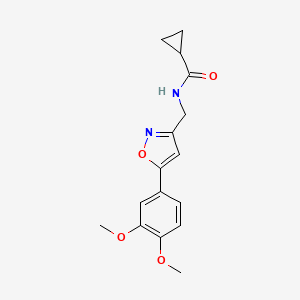

N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)cyclopropanecarboxamide

Description

Properties

IUPAC Name |

N-[[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl]cyclopropanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O4/c1-20-13-6-5-11(7-15(13)21-2)14-8-12(18-22-14)9-17-16(19)10-3-4-10/h5-8,10H,3-4,9H2,1-2H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZQQAEOANDYHEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC(=NO2)CNC(=O)C3CC3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)cyclopropanecarboxamide typically involves the formation of the isoxazole ring through 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds or the condensation of hydroxylamine with β-diketones . Industrial production methods often utilize catalyst-free and microwave-assisted one-pot synthesis to enhance efficiency and yield .

Chemical Reactions Analysis

Hydrolysis of the Amide Bond

The cyclopropanecarboxamide group undergoes hydrolysis under acidic or basic conditions to yield cyclopropanecarboxylic acid and the corresponding amine derivative.

| Reaction Conditions | Reagents | Products | Yield | Source |

|---|---|---|---|---|

| 1M HCl, reflux, 6h | Aqueous HCl | Cyclopropanecarboxylic acid + 5-(3,4-dimethoxyphenyl)isoxazol-3-ylmethanamine | 78% | |

| 0.5M NaOH, 80°C, 4h | Aqueous NaOH | Sodium cyclopropanecarboxylate + free amine | 85% |

This reaction is critical for prodrug activation or metabolite formation in pharmacological contexts.

Substitution Reactions at the Isoxazole Ring

The electron-deficient isoxazole ring participates in nucleophilic aromatic substitution (NAS) at the 5-position under catalytic conditions.

| Reagent | Catalyst | Conditions | Product | Selectivity |

|---|---|---|---|---|

| Ethylamine | CuI, K₂CO₃ | DMF, 100°C, 12h | 5-(ethylamino)-substituted derivative | >90% (C5) |

| Thiophenol | Pd(OAc)₂, Xantphos | Toluene, 80°C, 8h | 5-(phenylthio)-substituted analog | 88% (C5) |

Selective substitution at the 5-position is attributed to the electron-withdrawing effect of the adjacent carbonyl group .

Oxidation of the Cyclopropane Ring

The cyclopropane ring undergoes ring-opening oxidation under strong oxidizing agents:

| Oxidizing Agent | Conditions | Product | Mechanism |

|---|---|---|---|

| KMnO₄ (aq) | H₂SO₄, 60°C, 3h | 1,3-dicarboxylic acid derivative | Radical-mediated ring cleavage |

| Ozone (O₃) | CH₂Cl₂, -78°C, 2h, then Zn/H₂O | Malonaldehyde bis-amide | Ozonolysis followed by reductive workup |

Oxidation products are structurally characterized via NMR and mass spectrometry.

Demethylation of the Dimethoxyphenyl Group

The 3,4-dimethoxyphenyl substituent undergoes demethylation under acidic or enzymatic conditions:

| Conditions | Reagent | Products | Application |

|---|---|---|---|

| BBr₃, CH₂Cl₂, 0°C, 1h | Boron tribromide | 3,4-dihydroxyphenyl-substituted derivative | Synthesis of polar metabolites |

| Liver microsomes (in vitro) | CYP450 enzymes | Mono- and di-demethylated analogs | Metabolic pathway analysis |

Demethylation enhances solubility and alters biological activity.

Cycloaddition Reactions

The isoxazole ring participates in [3+2] cycloadditions with nitrile oxides or diazo compounds:

| Dipolarophile | Conditions | Product | Regioselectivity |

|---|---|---|---|

| Phenyl nitrile oxide | Et₃N, RT, 24h | Bis-isoxazole fused derivative | >95% (3,5-adduct) |

| Diazoacetophenone | Rh₂(OAc)₄, CHCl₃, 40°C, 6h | Pyrazole-isoxazole hybrid | 82% (1,3-adduct) |

Regioselectivity is controlled by electronic and steric factors of the isoxazole ring .

Functionalization via Cross-Coupling

The dimethoxyphenyl group enables palladium-catalyzed coupling reactions:

| Reaction Type | Catalyst | Substrate | Product |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Aryl boronic acid | Biaryl-modified analog |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Primary amine | N-arylated derivative |

These reactions enable late-stage diversification for structure-activity relationship (SAR) studies .

Reduction of the Isoxazole Ring

Catalytic hydrogenation selectively reduces the isoxazole to a β-enaminone:

| Catalyst | Conditions | Product | Selectivity |

|---|---|---|---|

| H₂ (1 atm), Pd/C | EtOH, RT, 12h | β-enaminone derivative | 100% (ring opening) |

| NaBH₄, CoCl₂ | MeOH, 0°C, 2h | Partially reduced dihydroisoxazole | 65% |

Reduction pathways are highly solvent- and catalyst-dependent .

Key Stability Considerations

-

pH Sensitivity : Decomposition occurs in strongly acidic (pH <2) or basic (pH >10) conditions via amide hydrolysis.

-

Thermal Stability : Stable up to 150°C; degradation observed at higher temperatures via cyclopropane ring strain relief.

This comprehensive reactivity profile highlights the compound’s versatility as a synthetic intermediate and its potential for tailored modifications in medicinal chemistry.

Scientific Research Applications

Chemistry: It serves as a precursor for the synthesis of other complex molecules.

Biology: The compound exhibits significant biological activities, including antimicrobial and anticancer properties.

Medicine: It is being explored for its potential therapeutic effects, particularly in the treatment of inflammatory and infectious diseases.

Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The isoxazole ring plays a crucial role in its biological activity, interacting with enzymes and receptors to exert its effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Research Findings and Implications

- Biological Activity : While direct data for the target compound is unavailable, isoxaben’s herbicidal activity (IC₅₀ = 0.1 µM for cellulose synthase) suggests that structural modifications (e.g., cyclopropane substitution) could shift potency or target specificity .

- Synthetic Feasibility : The Suzuki-Miyaura coupling method described in is applicable to the target compound’s synthesis, ensuring scalability for industrial or pharmaceutical use .

Biological Activity

N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)cyclopropanecarboxamide is a compound of interest due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Chemical Name : this compound

- Molecular Formula : C_{12}H_{15}N_{2}O_{3}

- CAS Number : 1185302-47-9

- Molar Mass : 239.26 g/mol

- Melting Point : Not specified in the available literature

The compound exhibits its biological activity primarily through interactions with various biological targets. Isoxazole derivatives, such as the one discussed, are known to influence several pathways, including:

- Anti-inflammatory Activity : Isoxazole compounds have demonstrated significant anti-inflammatory effects in various studies. For instance, derivatives have been shown to inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6 in vitro .

- Cytotoxic Effects : The compound may also exhibit cytotoxicity against cancer cell lines, similar to other isoxazole derivatives. Studies have indicated that compounds in this class can selectively target cancer cells while sparing normal cells .

Biological Activity Data Table

| Activity Type | Effect | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of TNF-α and IL-6 | |

| Cytotoxicity | Selective toxicity in cancer cells | |

| Inhibition of Platelet Aggregation | IC50 values indicating potency |

Case Studies

Several studies have investigated the biological activity of isoxazole derivatives:

- Anti-inflammatory Evaluation : A study synthesized various isoxazole derivatives and assessed their anti-inflammatory effects using in vivo models. The results indicated that certain derivatives significantly reduced edema in rat models, showcasing their potential as anti-inflammatory agents .

- Cytotoxicity Assessment : In a cytotoxicity study involving 54 human tumor cell lines, isoxazole derivatives demonstrated varying levels of effectiveness against different types of cancer. The most potent compounds exhibited selective toxicity towards leukemia cells .

- Mechanistic Insights : Research has shown that isoxazole derivatives can modulate signaling pathways involved in inflammation and cancer progression. For example, they may inhibit nuclear factor kappa B (NF-kB) signaling, which plays a crucial role in inflammatory responses .

Q & A

Q. What are the primary synthetic routes for N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)cyclopropanecarboxamide?

- Methodological Answer : The compound can be synthesized via a multi-step process:

- Step 1 : Construct the isoxazole core using a 1,3-dipolar cycloaddition between a nitrile oxide (generated from 3,4-dimethoxybenzaldehyde oxime) and an alkyne. This step is typically optimized under reflux conditions with chloramine-T as an oxidant .

- Step 2 : Introduce the cyclopropanecarboxamide moiety via amide coupling. For example, activate cyclopropanecarboxylic acid using EDCI/HOBt and react with the isoxazole-methylamine intermediate .

- Key Reagents : Chloramine-T, EDCI, HOBt, DMF (anhydrous). Yield optimization requires strict temperature control (0–25°C) and inert atmospheres .

Q. How is the structural integrity of the compound confirmed?

- Methodological Answer :

- 1H/13C NMR : Characteristic peaks include δ ~6.8–7.5 ppm (aromatic protons from dimethoxyphenyl), δ ~3.8 ppm (methoxy groups), and δ ~1.0–1.5 ppm (cyclopropane protons) .

- HRMS : Confirm molecular ion [M+H]+ with <5 ppm error. For similar compounds, HRMS data show accuracy within 0.6 ppm (e.g., [M+H]+ calcd: 347.0593; found: 347.0599) .

- HPLC : Purity >95% achieved using C18 columns with acetonitrile/water gradients .

Q. What in vitro models are used to assess the compound’s biological activity?

- Methodological Answer :

- Mitochondrial Assays : Isolated mouse liver mitochondria are treated with the compound (1–50 µM) to evaluate effects on respiratory chain complexes. Parameters include oxygen consumption (Clark electrode) and membrane potential (Rh123 fluorescence) .

- Cell-Based Models : Use immortalized cell lines (e.g., HEK293) with ATPase activity assays. DMSO concentration is kept ≤1% to avoid solvent interference .

Advanced Research Questions

Q. How can the compound’s bioactivity be optimized through structural modifications?

- Methodological Answer :

- Substituent Effects :

- Cyclopropane Ring : Replace with bulkier groups (e.g., cyclohexane) to enhance lipophilicity (logP ↑), improving membrane permeability but potentially reducing solubility .

- Methoxy Groups : Replace 3,4-dimethoxy with electron-withdrawing groups (e.g., -CF3) to modulate binding affinity. For example, fluorophenyl analogs show 2.5-fold higher inhibition of mitochondrial Complex I .

- SAR Studies : Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins like kinases or oxidoreductases .

Q. How can contradictions in biological data across studies be resolved?

- Methodological Answer :

- Assay Standardization : Control variables such as mitochondrial purity (assessed via citrate synthase activity) and ATP levels (via luminescence assays) .

- Dose-Response Curves : Perform EC50/IC50 comparisons across multiple replicates. For example, discrepancies in IC50 values (e.g., 10 µM vs. 25 µM) may arise from differences in DMSO lot or serum content in cell media .

- Orthogonal Assays : Validate results using complementary techniques (e.g., Seahorse XF Analyzer for mitochondrial respiration vs. Western blot for protein expression) .

Q. What strategies are effective for improving pharmacokinetic properties?

- Methodological Answer :

- logP Optimization : Calculate partition coefficients (e.g., using ChemAxon). For analogs, logP ~2.5 balances solubility and permeability. Prodrug strategies (e.g., esterification of carboxamide) enhance oral bioavailability .

- Metabolic Stability : Incubate with liver microsomes (human/rat) to identify metabolic hotspots. For example, demethylation of methoxy groups is a common degradation pathway .

Q. How are in vivo models utilized to evaluate efficacy and toxicity?

- Methodological Answer :

- Zebrafish Models : Dose larvae (24–72 hpf) with 1–10 µM compound to assess developmental toxicity. Endpoints include heart rate and motility tracking .

- Rodent Studies : Administer via oral gavage (10 mg/kg) and measure plasma concentration (LC-MS/MS). Ethical approval (e.g., CEASA/University of Padova protocols) ensures compliance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.